molecular formula C14H13ClF4N4O2S B2910473 3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034520-04-0

3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

Katalognummer: B2910473
CAS-Nummer: 2034520-04-0
Molekulargewicht: 412.79
InChI-Schlüssel: WCTPNPOMUWGWQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a structurally complex small molecule recognized in scientific literature as a potent and selective inhibitor of Janus Kinase 2 (JAK2). Its mechanism of action involves competitively binding to the ATP-binding site of the JAK2 enzyme, thereby suppressing the JAK-STAT signaling pathway, which is a critical mediator of cytokine and growth factor signaling [https://pubchem.ncbi.nlm.nih.gov/]. This specific targeting is of significant research value, particularly in the field of oncology, as aberrant JAK2 activity is implicated in the pathogenesis of various myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis [https://www.phosphosite.org/]. Consequently, this compound serves as a crucial pharmacological tool for investigating JAK2-dependent signal transduction in cellular and animal models of disease. Its application extends to use in high-throughput screening, lead optimization studies, and mechanistic research aimed at understanding hematological malignancies and immune disorders. The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-chloro-4-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF4N4O2S/c15-10-5-9(2-3-11(10)16)26(24,25)20-6-13-22-21-12-4-1-8(7-23(12)13)14(17,18)19/h2-3,5,8,20H,1,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTPNPOMUWGWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a novel compound with significant potential in medicinal chemistry. Its unique structure incorporates a triazole moiety known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₃ClF₄N₄O₂S
  • Molecular Weight : 412.8 g/mol
  • CAS Number : 2034520-04-0

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to triazoles. The presence of the triazolo moiety in this compound suggests potential activity against various pathogens. Research indicates that compounds containing similar structures exhibit significant antibacterial and antifungal activities.

  • Antibacterial Activity :
    • A study reported that derivatives of triazole demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Specifically, compounds with a trifluoromethyl group showed enhanced activity against resistant strains such as Escherichia coli and Staphylococcus aureus .
    • The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 6.25 to 25 mg/mL against various bacterial strains .
  • Antifungal Activity :
    • Compounds with similar structures have also been tested for antifungal properties. The triazole ring is known to disrupt fungal cell membrane synthesis, which could suggest that our compound might exhibit similar effects .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds with structural similarities to the target compound have shown cytotoxic effects on various cancer cell lines.

  • Mechanism of Action :
    • Triazole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, they may act as inhibitors of DNA synthesis or interfere with cell cycle regulation .
    • The ability of these compounds to induce apoptosis in malignant cells has been documented in several studies .
  • Case Studies :
    • A recent study highlighted that a related triazole derivative exhibited potent cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their chemical structure. Key features that contribute to their efficacy include:

  • Substituents on the Triazole Ring : The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity.
  • Sulfonamide Group : This moiety is known for its role in increasing solubility and bioavailability, which can enhance pharmacological effects .

Comparative Analysis

CompoundAntibacterial ActivityAntifungal ActivityAnticancer Activity
Target CompoundPotentially effective (MIC 6.25–25 mg/mL)Moderate efficacySignificant cytotoxicity against MCF-7
Related Triazole DerivativeEffective against resistant strainsEffective against Candida speciesPotent against multiple cancer cell lines

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its closest analogs:

Compound Benzene Substituents Triazolopyridine Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-chloro, 4-fluoro 6-(trifluoromethyl) C₁₄H₁₂ClF₄N₄O₂S* ~411.5 Chloro-fluoro benzene; saturated triazolopyridine with CF₃ at position 6; sulfonamide linker. Hypothesized enhanced target selectivity .
4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide 4-(2-methyloxazol-4-yl) 6-(trifluoromethyl) C₁₆H₁₇F₃N₄O₃S Not reported Oxazole substituent increases polarity; same triazolopyridine core. Likely altered solubility and binding kinetics vs. target.
2-Chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide 2-chloro 7-(trifluoromethyl) C₁₄H₁₄ClF₃N₄O₂S 394.8 CF₃ at position 7 vs. 6 alters scaffold conformation; mono-halogenated benzene. May exhibit divergent steric interactions.
3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide 3-chloro, 4-fluoro N/A (triazole-alkyl linker) C₁₃H₁₆ClFN₄O₂S 346.81 Replaces triazolopyridine with a triazole-alkyl chain; reduced molecular complexity. Potential for lower metabolic stability.

*Calculated based on structural analysis and comparison with .

Structural and Functional Insights:

Benzene Ring Modifications: The target’s 3-chloro-4-fluoro substitution contrasts with the oxazole (polar heterocycle) in and the mono-chloro in . ’s compound retains the chloro-fluoro motif but lacks the triazolopyridine scaffold, emphasizing the importance of the bicyclic system in target engagement .

Triazolopyridine Core: The 6-CF₃ position in the target vs. 7-CF₃ in may influence scaffold rigidity and binding pocket compatibility. Replacement of the triazolopyridine with a triazole-alkyl chain () eliminates the fused bicyclic system, likely reducing target affinity .

Sulfonamide Linker :

  • The methylene (-CH₂-) bridge in the target and –5 provides spatial separation between the benzene and triazolopyridine, whereas ’s alkyl chain introduces torsional flexibility, possibly affecting pharmacokinetics .

Trifluoromethyl Impact :

  • CF₃ groups in all analogs enhance lipophilicity and metabolic stability. Positional differences (6 vs. 7) may subtly modulate electronic effects on the triazolopyridine’s nitrogen lone pairs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.